molecular formula C19H16N2O6 B13572516 1,3-Dioxoisoindolin-2-yl 3-(((benzyloxy)carbonyl)amino)propanoate

1,3-Dioxoisoindolin-2-yl 3-(((benzyloxy)carbonyl)amino)propanoate

Cat. No.: B13572516
M. Wt: 368.3 g/mol
InChI Key: CNWOBOWEALFGCC-UHFFFAOYSA-N
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Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(benzyloxy)carbonyl]amino}propanoate is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by its unique structure, which includes a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl group attached to a 3-{[(benzyloxy)carbonyl]amino}propanoate moiety. It is often used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(benzyloxy)carbonyl]amino}propanoate typically involves multiple steps. One common method includes the reaction of 1,3-dioxo-2,3-dihydro-1H-isoindole with 3-{[(benzyloxy)carbonyl]amino}propanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(benzyloxy)carbonyl]amino}propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(benzyloxy)carbonyl]amino}propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(benzyloxy)carbonyl]amino}propanoate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in inflammation and cancer progression, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
  • Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
  • 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione

Uniqueness

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(benzyloxy)carbonyl]amino}propanoate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C19H16N2O6

Molecular Weight

368.3 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 3-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C19H16N2O6/c22-16(10-11-20-19(25)26-12-13-6-2-1-3-7-13)27-21-17(23)14-8-4-5-9-15(14)18(21)24/h1-9H,10-12H2,(H,20,25)

InChI Key

CNWOBOWEALFGCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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